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Compound of Interest

Compound Name: 1-Piperidineacetaldehyde
Cat. No.: B7861088
Get Quote
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Executive Technical Summary

1-Piperidineacetaldehyde (also known as 2-(1-piperidinyl)acetaldehyde) is a critical
pharmacophore intermediate used in the synthesis of alkaloids and pharmaceutical agents.
Due to the high reactivity of the aldehyde group (susceptibility to polymerization and oxidation),
this molecule is commercially supplied and stored as its stable diethyl acetal form: 1-(2,2-
diethoxyethyl)piperidine.

o Active Species: 1-Piperidineacetaldehyde (CAS 4667-50-5)
o Stable Precursor: 1-(2,2-diethoxyethyl)piperidine (CAS 3616-58-8)[1]
e Molecular Weight: 127.19 g/mol (Aldehyde) | 201.31 g/mol (Acetal)

Operational Directive: Researchers must typically generate the aldehyde in situ via acid
hydrolysis immediately prior to use. This guide provides spectral data for both the stable
precursor (for quality control) and the active aldehyde (for reaction monitoring).
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Spectroscopic Data: Stable Precursor (Diethyl
Acetal)

Compound: 1-(2,2-diethoxyethyl)piperidine CAS: 3616-58-8 State: Colorless to pale yellow
liquid

A. Nuclear Magnetic Resonance (NMR)

The acetal functionality effectively masks the aldehyde, resulting in distinct upfield signals for
the ethyl groups and the methine proton.

H NMR (400 MHz, CDCI

)
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» Acetal Carbon:

101.5 ppm (Diagnostic)
e N-CH

Linker:

60.5 ppm[2]
o Ethoxy Carbons:

62.0 ppm (CH

),

15.4 ppm (CH
)
 Piperidine Ring:

55.0 (
), 26.0 (

), 24.5 (

)

B. Mass Spectrometry (MS) - El (70 eV)

e Molecular lon (M

): m/z 201 (Weak)

o Base Peak: m/z 103

or m/z 98

o Note: The fragmentation is dominated by

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.merckmillipore.com/IN/en/product/Acetaldehyde-diethyl-acetal,MDA_CHEM-801366
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7861088?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-cleavage adjacent to the heteroatoms.

Spectroscopic Data: Active Species (Free Aldehyde)

Compound: 1-Piperidineacetaldehyde CAS: 4667-50-5 Stability Warning: Unstable.
Polymerizes upon standing. Data below represents the species generated in situ.

A. Nuclear Magnetic Resonance (NMR)

Upon hydrolysis, the acetal triplet at 4.61 ppm disappears, replaced by the characteristic
downfield aldehyde signal.

H NMR (400 MHz, CDCI

)
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B. Infrared Spectroscopy (IR)

e Carbonyl Stretch (C=0): 1720-1730 cm
(Strong, sharp).
e Aldehyde C-H Stretch: ~2720 cm

and 2820 cm
(Fermi doublet).

e Bohlmann Bands: ~2700-2800 cm

(C-H stretching anti-periplanar to N lone pair; indicates trans-quinolizidine-like conformation
in ring).

C. Mass Spectrometry (MS) - Fragmentation Logic
e Molecular lon (M

): m/z 127
o Base Peak: m/z 98.

o Mechanism:

-Cleavage. The bond between the carbonyl carbon and the
-methylene breaks, expelling the formyl radical (CHO

) and leaving the resonance-stabilized iminium ion.

Experimental Protocol: In Situ Generation

Objective: Hydrolysis of 1-(2,2-diethoxyethyl)piperidine to 1-Piperidineacetaldehyde for
immediate use.

o Dissolution: Dissolve 1.0 eq of acetal (CAS 3616-58-8) in THF or Dichloromethane (DCM).

 Acidification: Add 3.0 eq of 2M HCI (aq).
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e Reaction: Stir vigorously at room temperature for 1-2 hours.

e Monitoring: Aliquot a sample into CDCI

o Success Criteria: Disappearance of triplet at

4.61 ppm; appearance of triplet at

9.65 ppm.

» Neutralization (Optional but recommended for amine stability): Carefully neutralize with
saturated NaHCO

at 0°C if the free base is required, but use immediately to prevent self-condensation.

Visualization: MS Fragmentation & Synthesis

Workflow
Figure 1: MS Fragmentation Pathway (Alpha-Cleavage)

The dominant fragmentation pathway for 1-Piperidineacetaldehyde in Electron Impact (El)
MS.
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Caption: The primary fragmentation pathway involves the loss of the formyl group (mass 29),
resulting in the stable piperidinium imine cation (m/z 98).

Figure 2: Hydrolysis Workflow (Acetal to Aldehyde)
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Logical flow for converting the stable precursor to the active reagent.

Precursor: Diethyl Acetal
(Stable Storage Form)
CAS 3616-58-8

Hydrolysis
(2M HCI, THF, RT, 2h)

QC Check (NMR)
Target: 6 9.65 ppm (t)

Active Reagent: Aldehyde
(Use Immediately)
CAS 4667-50-5

Click to download full resolution via product page

Caption: Step-by-step conversion workflow ensuring the generation of the active aldehyde
species prior to application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Piperidinoacetal [webbook.nist.gov]
e 2. merckmillipore.com [merckmillipore.com]

 To cite this document: BenchChem. [1-Piperidineacetaldehyde: Spectroscopic Data &
Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7861088/docs#1-piperidineacetaldehyde-
spectroscopic-data-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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